molecular formula C23H25N3O5S2 B3309501 2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide CAS No. 941981-50-6

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide

Cat. No.: B3309501
CAS No.: 941981-50-6
M. Wt: 487.6 g/mol
InChI Key: WMYQHMRHYUYDOO-UHFFFAOYSA-N
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Description

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. The process often includes the reaction of a 3,5-dimethoxybenzyl halide with a thioamide under basic conditions to form the thiazole core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and its substituents can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-14(27)24-16-5-6-21(31-4)20(9-16)26-22(28)10-17-13-33-23(25-17)32-12-15-7-18(29-2)11-19(8-15)30-3/h5-9,11,13H,10,12H2,1-4H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYQHMRHYUYDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide
Reactant of Route 5
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-acetamido-2-methoxyphenyl)acetamide

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